molecular formula C22H17BrN2O3 B2566738 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-04-2

3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2566738
CAS No.: 921919-04-2
M. Wt: 437.293
InChI Key: SNZOPSPLBZXLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a structurally complex benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, a ketone at position 11, and a 3-bromobenzamide moiety at position 2.

Properties

IUPAC Name

3-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZOPSPLBZXLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through specific molecular pathways.

Antimicrobial Properties

Studies have demonstrated that compounds in this class possess antimicrobial activities. The incorporation of bromine and other substituents enhances their ability to disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for developing new antibiotics.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Chemical Synthesis Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dibenzo-Oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of bromine is performed using brominating agents under controlled conditions to ensure selectivity.
  • Final Coupling Reactions : The final product is obtained through coupling with benzamide derivatives.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of oxazepine derivatives. The findings indicated that specific modifications on the dibenzo[b,f][1,4]oxazepine scaffold significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Research conducted by Desmond et al. (2020) demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that the bromine substitution plays a crucial role in enhancing the compound's interaction with bacterial targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents LCMS RT (min) HRMS (m/z) [M+H+] Reference
3-Bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 3-bromobenzamide N/A N/A Target Compound
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-methyl; 4-methoxybenzyl 4.97 421.1
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Dibenzo[b,f][1,4]oxazepine 10-ethyl; 4-fluorophenylacetamide 5.47 387.1
SR-4995 (Urea derivative) Dibenzo[b,f][1,4]thiazepine 10-methyl; phenylpropylurea N/A N/A
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-methyl; carboximidamide N/A 307.08 (calc.)

Key Observations

Core Structure Differences :

  • Dibenzo[b,f][1,4]oxazepine (target compound) contains an oxygen atom in the seven-membered ring, whereas dibenzo[b,f][1,4]thiazepine analogs (e.g., compounds in ) feature sulfur. This substitution alters electronic properties and binding affinity to targets like dopamine receptors .
  • Urea-linked derivatives (e.g., SR-4995 ) exhibit distinct pharmacokinetic profiles compared to benzamide analogs due to enhanced hydrogen-bonding capacity.

Substituent Effects :

  • Methyl/Ethyl Groups : Methyl at position 10 (target compound) vs. ethyl in compound impacts steric hindrance and metabolic stability. Ethyl-substituted analogs show higher lipophilicity but reduced solubility .
  • Bromine vs. Methoxy/Fluoro : The 3-bromo group in the target compound may enhance halogen bonding in receptor pockets, whereas 4-methoxy or 4-fluoro substituents (e.g., ) improve membrane permeability.

Synthesis and Characterization :

  • The target compound’s benzamide moiety likely follows coupling protocols similar to ’s General Protocol A (EDC/DMAP-mediated amidation) .
  • Thiazepine derivatives (e.g., ) are synthesized via oxidation with H₂O₂ in acetic acid, yielding sulfoxide byproducts. In contrast, oxazepine derivatives require milder conditions due to oxygen’s lower reactivity .

Biological Relevance :

  • Thiazepine sulfoxides (e.g., compound 10b ) show enhanced selectivity for D2 dopamine receptors over D4, attributed to sulfoxide-induced conformational changes .
  • Urea derivatives like SR-4995 regulate lipolysis via ABHD5 interaction, a mechanism distinct from benzamide-based compounds .

Table 2: Pharmacological Comparison

Compound Class Target Receptor/Pathway IC50/NM (if available) Notable Applications
Dibenzo[b,f][1,4]thiazepines Dopamine D2 receptor 10–100 nM Neurological disorders
Dibenzo[b,f][1,4]oxazepines PEX5-PEX14 interaction N/A Antimicrobial research
Urea derivatives ABHD5-mediated lipolysis <100 nM Metabolic syndrome regulation

Research Implications

The target compound’s unique 3-bromo and dimethyl substituents position it as a candidate for optimizing receptor binding kinetics and metabolic stability. Future studies should:

  • Evaluate its affinity for D2 receptors using radioligand assays (as in ).
  • Compare oxidative stability with thiazepine sulfoxides .
  • Explore synergistic effects with urea-based lipolysis regulators .

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of this compound?

Methodological Answer:

  • 1H and 13C NMR spectroscopy should be employed to confirm the aromatic proton environments and substituent positions. For example, in analogous dibenzooxazepine derivatives, distinct singlet peaks for methyl groups (e.g., δ ~2.3 ppm) and deshielded protons near electron-withdrawing groups (e.g., δ ~7.5–8.0 ppm) are critical .
  • High-resolution mass spectrometry (HRMS) is essential to verify molecular weight and bromine isotope patterns. Evidence from similar compounds shows mass accuracy within ±0.001 Da is achievable using electrospray ionization (ESI) .
  • Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. How can researchers optimize synthetic yield for this compound?

Methodological Answer:

  • Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can reduce the number of trials by 50% while identifying critical factors like reaction time and stoichiometry .
  • Column chromatography (e.g., silica gel with gradients of PE:EtOAc) is effective for purification, as demonstrated in a related synthesis achieving 25% yield after optimization .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization to minimize byproduct formation .

Q. What are the best practices for assessing solubility and stability in preclinical studies?

Methodological Answer:

  • Perform pH-dependent solubility assays using buffers (pH 1.2–7.4) and quantify via HPLC-UV. For stability, conduct accelerated degradation studies under heat (40–60°C) and light (ICH Q1B guidelines) .
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions, which is critical for bioavailability predictions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the bromo substituent on reactivity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density distributions and frontier molecular orbitals. This approach has been used to explain regioselectivity in dibenzooxazepine analogs .
  • Reaction pathway simulations using software like Gaussian or ORCA can predict activation energies for key steps (e.g., amide bond formation or oxidative cyclization) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Conduct meta-analysis of published datasets, controlling for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa), assay type (e.g., kinase inhibition vs. cytotoxicity), and compound purity (>95% by HPLC) .
  • Use Bayesian statistical models to quantify uncertainty and identify outliers in dose-response curves .

Q. How to design a study on the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Employ in vitro microsomal assays with human liver microsomes (HLMs) and LC-MS/MS to monitor metabolite formation (e.g., demethylation or hydroxylation). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
  • Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to CYP450 isoforms, prioritizing isoforms with the lowest binding energies for experimental validation .

Key Methodological Resources

  • Experimental Design : CRDC 2020 guidelines for chemical engineering (RDF2050108) .
  • Computational Tools : ICReDD’s reaction path search methods combining quantum chemistry and machine learning .
  • Data Integrity : Encryption protocols in chemical software for secure data management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.